molecular formula C10H9ClN2 B2589306 4-Chloro-3-methylquinolin-5-amine CAS No. 2031268-87-6

4-Chloro-3-methylquinolin-5-amine

Cat. No. B2589306
CAS RN: 2031268-87-6
M. Wt: 192.65
InChI Key: YXVYITBJMNBBRX-UHFFFAOYSA-N
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Description

“4-Chloro-3-methylquinolin-5-amine” is a chemical compound with the CAS Number: 2031268-87-6 . It has a molecular weight of 192.65 and its IUPAC name is 4-chloro-3-methylquinolin-5-amine .


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-methylquinolin-5-amine” is 1S/C10H9ClN2/c1-6-5-13-8-4-2-3-7(12)9(8)10(6)11/h2-5H,12H2,1H3 .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Antibacterial and Antifungal Activity

Quinoline derivatives, including 4-Chloro-3-methylquinolin-5-amine, have shown promise as antimicrobial agents. Specifically, a related compound, 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one, exhibited potent antibacterial and antifungal activity compared to standard antibiotics and antifungal drugs . Researchers have explored the structural modifications necessary to enhance these properties.

Safety And Hazards

The safety information for “4-Chloro-3-methylquinolin-5-amine” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Quinoline and its derivatives have potential for industrial and medicinal applications . They play a major role in the field of medicinal chemistry . The future directions of “4-Chloro-3-methylquinolin-5-amine” could be in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

4-chloro-3-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-13-8-4-2-3-7(12)9(8)10(6)11/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVYITBJMNBBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=C2N=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylquinolin-5-amine

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